molecular formula C11H21NO3 B2807169 tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate CAS No. 497159-95-2

tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate

Cat. No.: B2807169
CAS No.: 497159-95-2
M. Wt: 215.293
InChI Key: VZZBOERLWPQMCJ-IUCAKERBSA-N
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Description

tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate: is a chemical compound with the molecular formula C11H21NO3. It is a carbamate derivative, which means it contains a carbamate group (a functional group consisting of a carbonyl group attached to an amine group). This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by the addition of the cyclopentyl derivative. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can also undergo reduction reactions, where the carbamate group is reduced to an amine group. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions can occur at the hydroxymethyl group, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and protein-ligand interactions. Its carbamate group can mimic the structure of natural substrates, making it useful in enzyme inhibition studies .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It can serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to enzyme inhibition. This interaction can block the enzyme’s activity, thereby modulating biochemical pathways .

Comparison with Similar Compounds

  • tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate
  • tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate
  • tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate

Comparison: tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity. For example, the presence of the hydroxymethyl group can influence its solubility and interaction with biological targets .

Properties

IUPAC Name

tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZBOERLWPQMCJ-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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